molecular formula C9H13N3S B14691365 N-Propan-2-yl-N-pyridin-3-ylthiourea CAS No. 32411-89-5

N-Propan-2-yl-N-pyridin-3-ylthiourea

Cat. No.: B14691365
CAS No.: 32411-89-5
M. Wt: 195.29 g/mol
InChI Key: XFSOFOQPGQQKJA-UHFFFAOYSA-N
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Description

N-Propan-2-yl-N-pyridin-3-ylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-yl-N-pyridin-3-ylthiourea typically involves the reaction of isopropylamine with pyridine-3-carbonyl chloride, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-yl-N-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-Propan-2-yl-N-pyridin-3-ylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of N-Propan-2-yl-N-pyridin-3-ylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit urease by binding to the thiol groups in the enzyme’s active site, preventing the hydrolysis of urea. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-pyridin-3-ylthiourea: Similar structure but with a phenyl group instead of an isopropyl group.

    N-Methyl-N-pyridin-3-ylthiourea: Similar structure but with a methyl group instead of an isopropyl group.

    N-Ethyl-N-pyridin-3-ylthiourea: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-Propan-2-yl-N-pyridin-3-ylthiourea is unique due to its specific isopropyl group, which can influence its reactivity and binding properties. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

32411-89-5

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

1-propan-2-yl-1-pyridin-3-ylthiourea

InChI

InChI=1S/C9H13N3S/c1-7(2)12(9(10)13)8-4-3-5-11-6-8/h3-7H,1-2H3,(H2,10,13)

InChI Key

XFSOFOQPGQQKJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CN=CC=C1)C(=S)N

Origin of Product

United States

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